Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate

Description

Introduction to Ethyl 2-(Acetylamino)-6-Bromo-7-Hydroxy-1-Benzothiophene-3-Carboxylate

Nomenclature and Structural Features

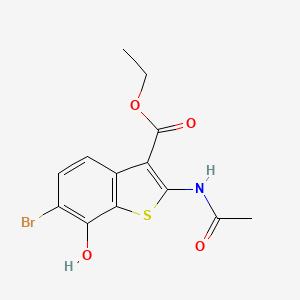

The compound’s systematic IUPAC name, This compound , reflects its molecular architecture (Fig. 1):

- Benzothiophene Core : A fused bicyclic system comprising a benzene ring and a thiophene ring.

- Substituents :

- 2-Acetylamino Group : An acetamide (-NHCOCH₃) at position 2, enhancing hydrogen-bonding capacity.

- 6-Bromo Atom : A bromine atom at position 6, enabling electrophilic substitution reactions.

- 7-Hydroxy Group : A hydroxyl (-OH) at position 7, contributing to solubility and reactivity.

- 3-Carboxylate Ester : An ethoxycarbonyl (-COOCH₂CH₃) at position 3, facilitating metabolic stability.

Molecular Formula : C₁₃H₁₃BrN₂O₄S

Molecular Weight : 385.22 g/mol.

Table 1: Structural Comparison with Related Benzothiophene Derivatives

Historical Context and Research Significance

The exploration of benzothiophene derivatives began in the mid-20th century, with early studies focusing on their photophysical properties. The introduction of bromine and acetamido groups gained momentum in the 1990s, driven by the need for bioactive molecules with improved pharmacokinetics. This compound emerged as part of efforts to optimize heterocyclic scaffolds for drug design, particularly in oncology and infectious diseases.

Key advancements include:

Therapeutic and Industrial Applications

Therapeutic Applications

- Antimicrobial Agents : Demonstrated inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Anticancer Research : Potential as a STAT3 signaling pathway inhibitor, relevant in breast and prostate cancers.

- Anti-Inflammatory Activity : Structural analogs show COX-2 inhibition, suggesting utility in inflammatory disorders.

Industrial Applications

Properties

IUPAC Name |

ethyl 2-acetamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4S/c1-3-19-13(18)9-7-4-5-8(14)10(17)11(7)20-12(9)15-6(2)16/h4-5,17H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQQTDJOVUGDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Acetylation: The acetylamino group is typically introduced by reacting the amine precursor with acetic anhydride in the presence of a base like pyridine.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid precursor with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: LiAlH₄, H₂/Pd

Substitution: Nucleophiles (amines, thiols), Pd catalysts

Major Products

Oxidation: Ketones, aldehydes

Reduction: Dehalogenated products

Substitution: Various substituted benzothiophenes

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate features a benzothiophene core, which is characterized by the fusion of benzene and thiophene rings. The compound includes functional groups such as an ethoxycarbonyl group, an acetamido group, and a bromine atom, which enhance its reactivity and biological activity. The synthesis of this compound typically involves multi-step reactions that allow for the introduction of these functional groups, facilitating further modifications for specific applications in medicinal chemistry .

Biological Activities

Research indicates that compounds related to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The presence of acetamido and hydroxy groups may enhance anti-inflammatory activities by improving solubility and bioavailability .

- Anticancer Potential : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Medicinal Chemistry Applications

The unique structure of this compound allows it to serve as a precursor for developing new pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a versatile scaffold for synthesizing novel therapeutic agents targeting various diseases .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of synthesized derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated moderate to significant activity, with some compounds exhibiting zones of inhibition comparable to standard antibiotics .

- Antioxidant Properties : Research conducted on related compounds assessed their ability to scavenge free radicals. Compounds derived from benzothiophene structures demonstrated promising antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Acetamido and hydroxy groups | Potential anticancer activity |

| Ethyl 2-(chloroacetamido)-6-bromo-1-benzothiophene-3-carboxylate | Lacks hydroxy group | Different biological activity profile |

| Ethyl 2-(aminomethyl)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate | Hydroxymethyl instead of chloroacetamido | Potentially different pharmacokinetics |

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s bromine and hydroxyl groups can form hydrogen bonds and halogen bonds, respectively, which are crucial for binding to biological macromolecules. Additionally, the acetylamino group can participate in various biochemical interactions, enhancing the compound’s activity.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:

Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate: Lacks the acetyl group, which may affect its biological activity and solubility.

Ethyl 2-(acetylamino)-6-chloro-7-hydroxy-1-benzothiophene-3-carboxylate: Substitution of bromine with chlorine can alter the compound’s reactivity and interaction with biological targets.

Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate: Absence of the hydroxyl group may reduce its hydrogen bonding capability and overall activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is a synthetic compound characterized by a complex structure that includes a benzothiophene core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological macromolecules. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Molecular Formula and Weight

- Molecular Formula : C17H20BrNO5S

- Molecular Weight : 430.31 g/mol

Structural Features

The compound features:

- An ethoxycarbonyl group (ethyl ester)

- An acetamido group (acetylated amine)

- A bromine atom

- A hydroxy group

These functional groups contribute to the compound's unique properties and potential biological activities.

Research indicates that compounds similar to this compound may interact with specific biological targets, such as proteins and enzymes involved in cancer pathways. The structure-activity relationship studies suggest that modifications in the compound can influence its binding affinity to these targets, leading to varying degrees of biological efficacy.

Case Studies and Research Findings

- Anticancer Activity : Studies have shown that related benzothiophene derivatives exhibit significant anticancer properties by inhibiting antiapoptotic proteins like Bcl-2. For instance, a study demonstrated that compounds similar to this compound could sensitize cancer cells to chemotherapy agents such as cisplatin .

- Binding Affinity : The binding interactions of these compounds with antiapoptotic proteins were assessed, revealing that structural modifications could enhance their efficacy. The most active analogues showed increased binding affinities and cytotoxic effects against various cancer cell lines .

- Pharmacokinetics and Toxicity : Preliminary studies on pharmacokinetics indicate that the compound's diverse functionalities may affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicity assessments are crucial for determining the safety of this compound in therapeutic applications.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-(acetyloxy)benzothiophene | Contains bromine and acetoxy groups | Simpler structure, less functional diversity |

| Benzothiophene-3-carboxylic acid | Lacks additional substituents like hydroxymethyl and bromo | More acidic properties |

| Ethyl benzothiophene-3-carboxylate | Similar ester functionality without acetylamino group | Less polar than the target compound |

This compound stands out due to its unique combination of bromine substitution, hydroxymethyl functionality, and the presence of an acetamido group, which may enhance its biological activity compared to simpler benzothiophene derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(acetylamino)-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate?

- Methodological Answer : A typical route involves condensation reactions using brominated precursors. For example, bromo-substituted benzaldehyde derivatives (e.g., 3-bromo-2-fluorobenzaldehyde) can react with ethyl mercaptoacetate in acetonitrile under reflux, catalyzed by triethylamine. Post-reaction, the product is purified via liquid-liquid extraction (ethyl acetate/water) and column chromatography . Similar protocols for brominated benzothiophene derivatives highlight the importance of optimizing reaction time (e.g., overnight stirring at 60°C) and stoichiometric ratios (e.g., 1:1.1 aldehyde-to-thiol) to maximize yield .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol or DCM/hexane mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using SHELX software (e.g., SHELXL for refinement). Key parameters include R-factor convergence (<0.05) and validation of hydrogen-bonding networks (e.g., hydroxyl and acetyl groups forming intramolecular interactions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results for brominated benzothiophene derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces altering bond lengths. To resolve these:

Q. What strategies are effective in optimizing reaction yields for brominated benzothiophene carboxylates?

- Methodological Answer : Yield optimization requires:

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity in bromination steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.

- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate brominated byproducts. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How does the hydroxyl group at the 7-position influence the reactivity and stability of this compound?

- Methodological Answer : The 7-hydroxy group increases susceptibility to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis. Protection strategies (e.g., acetyl or tert-butyldimethylsilyl groups) are recommended before bromination. Stability studies under accelerated conditions (40°C/75% RH) reveal degradation via hydrolysis, mitigated by lyophilization or storage at -20°C .

Data Contradiction Analysis

Q. Why might reported melting points vary for structurally similar benzothiophene derivatives?

- Methodological Answer : Variations arise from polymorphism or solvate formation. To address:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.